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Compound of Interest

Compound Name: 2-(4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B1209088

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(4-nitro-1H-
pyrazol-1-yl)ethanol, a valuable building block in medicinal chemistry and drug development.
The synthesis is a two-step process commencing with the nitration of pyrazole to yield 4-
nitropyrazole, followed by N-alkylation with 2-bromoethanol. This protocol includes reaction
conditions, purification methods, and characterization data to ensure reproducible results.

Experimental Overview

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol is achieved through a two-step synthetic
route. The first step involves the regioselective nitration of pyrazole to form the key
intermediate, 4-nitropyrazole. The subsequent step is the N-alkylation of 4-nitropyrazole with 2-
bromoethanol under basic conditions to yield the final product.
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Step 1: Nitration of Pyrazole

Fuming HNOs / Fuming H2SOa4

Step 2: N-Alkylation

Sodium Hydride (NaH) in DMF

4-Nitropyrazole

2-Bromoethanol

:

(2-(4-nitro-1H-pyrazo|—1-y|)ethanol)

Click to download full resolution via product page

Synthesis workflow for 2-(4-nitro-1H-pyrazol-1-yl)ethanol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 2-(4-
nitro-1H-pyrazol-1-yl)ethanol.
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Note: The yield for Step 2 is an approximation based on a similar reaction with 4-iodopyrazole
and may vary.

Experimental Protocols
Step 1: Synthesis of 4-Nitropyrazole

This protocol is adapted from an optimized one-pot, two-step method for the direct nitration of
pyrazole.

Materials:

e Pyrazole
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Concentrated Sulfuric Acid (98%)

Fuming Nitric Acid (90%)

Fuming Sulfuric Acid (20%)

e Ice

Toluene for recrystallization
Procedure:

 In areaction vessel, carefully add pyrazole to concentrated sulfuric acid in the specified
molar ratio.

 To this mixture, add a pre-mixed nitrating solution of fuming nitric acid and fuming sulfuric
acid.

e Maintain the reaction temperature at 50°C and stir for 1.5 hours.

 After the reaction is complete, pour the mixture over crushed ice to precipitate the product.
o Collect the precipitate by filtration and wash with cold water.

o Purify the crude 4-nitropyrazole by recrystallization from toluene to obtain a white solid.[1]
Step 2: Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol
This protocol is based on the N-alkylation of 4-halopyrazoles.

Materials:

4-Nitropyrazole

2-Bromoethanol

Sodium Hydride (60% dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF)
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Saturated Sodium Chloride Solution
Ethyl Acetate

Anhydrous Sodium Sulfate

Silica gel for column chromatography

Cyclohexane and Ethyl Acetate for elution

Procedure:

Dissolve 4-nitropyrazole in anhydrous DMF in a round-bottom flask under an inert
atmosphere.

Cool the solution to 0°C in an ice bath.

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution and
stir at room temperature for 1 hour.

Cool the reaction mixture back to 0°C and add 2-bromoethanol dropwise.

Allow the reaction to warm to room temperature and then heat to 65°C, stirring for up to 72
hours. Monitor the reaction progress by thin-layer chromatography.

Upon completion, cool the reaction mixture and quench by the slow addition of saturated
sodium chloride solution.

Extract the aqueous phase with ethyl acetate.

Combine the organic layers, wash with water and then with saturated sodium chloride
solution.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl
acetate in cyclohexane as the eluent to afford 2-(4-nitro-1H-pyrazol-1-yl)ethanol.
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Characterization Data

The synthesized 2-(4-nitro-1H-pyrazol-1-yl)ethanol should be characterized by standard
analytical techniques to confirm its identity and purity. Representative spectral data for the final
product are provided below.

Analysis Data

The *H NMR spectrum is expected to show
signals for the pyrazole ring protons and the
protons of the ethanol substituent. The pyrazole
1H NMR , _ ,
protons would appear as singlets in the aromatic
region, while the methylene groups of the

ethanol chain would appear as triplets.

The 13C NMR spectrum will show distinct signals
13C NMR for the carbon atoms of the pyrazole ring and

the ethanol side chain.

The mass spectrum should exhibit a molecular
Mass Spec ion peak corresponding to the molecular weight
of the product (157.13 g/mol ).

Note: Specific chemical shifts and fragmentation patterns should be determined experimentally
and compared with literature values if available.

Signaling Pathways and Logical Relationships

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol follows a logical progression of two
distinct chemical transformations. This can be visualized as a straightforward pathway from
starting materials to the final product.
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Logical relationship of the synthesis steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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